2,5-Bis[(trimethylsilyl)ethynyl]pyrazine

Melting point Solution processability Conjugated materials

2,5-Bis[(trimethylsilyl)ethynyl]pyrazine (CAS 649774-85-6) is a heterocyclic organosilicon compound with the molecular formula C₁₄H₂₀N₂Si₂ and a molecular weight of 272.49 g/mol. It belongs to the class of 2,5-disubstituted pyrazines, featuring two trimethylsilylethynyl (TMS-ethynyl) groups at the 2- and 5-positions of the pyrazine ring.

Molecular Formula C14H20N2Si2
Molecular Weight 272.49 g/mol
CAS No. 649774-85-6
Cat. No. B12591355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis[(trimethylsilyl)ethynyl]pyrazine
CAS649774-85-6
Molecular FormulaC14H20N2Si2
Molecular Weight272.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CN=C(C=N1)C#C[Si](C)(C)C
InChIInChI=1S/C14H20N2Si2/c1-17(2,3)9-7-13-11-16-14(12-15-13)8-10-18(4,5)6/h11-12H,1-6H3
InChIKeyPSSKNWVMQQHBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis[(trimethylsilyl)ethynyl]pyrazine (CAS 649774-85-6): A TMS-Protected Pyrazine Building Block for Conjugated Materials


2,5-Bis[(trimethylsilyl)ethynyl]pyrazine (CAS 649774-85-6) is a heterocyclic organosilicon compound with the molecular formula C₁₄H₂₀N₂Si₂ and a molecular weight of 272.49 g/mol . It belongs to the class of 2,5-disubstituted pyrazines, featuring two trimethylsilylethynyl (TMS-ethynyl) groups at the 2- and 5-positions of the pyrazine ring . The TMS groups serve as protecting groups for the terminal alkyne functionalities, preventing unwanted Glaser-type homocoupling during Sonogashira cross-coupling reactions and enabling controlled stepwise synthesis of extended π-conjugated systems . The compound appears as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg .

Why 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine Cannot Be Replaced by Its Deprotected Analog or Benzene-Based TMS Building Blocks


Substituting 2,5-bis[(trimethylsilyl)ethynyl]pyrazine with its deprotected analog 2,5-diethynylpyrazine (CAS 649774-86-7) eliminates the TMS protecting groups, which are essential for preventing oxidative homocoupling of terminal alkynes during Sonogashira-based polymerizations and enabling orthogonal deprotection strategies in multi-step sequences . Replacing it with the benzene-based analog 1,4-bis[(trimethylsilyl)ethynyl]benzene (CAS 17938-13-5) alters the electronic character of the resulting conjugated material: the pyrazine core introduces two electron-deficient nitrogen atoms that lower the HOMO–LUMO gap relative to the all-carbon phenylene analog, as demonstrated by quantum chemical calculations on related 2,5-di(aryleneethynyl)pyrazine derivatives where the HOMO–LUMO gap of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine (3.56 eV) is lower than that of di(phenylethynyl)benzene (3.72 eV) . These electronic differences directly impact optoelectronic properties such as emission wavelength, electron affinity, and charge transport characteristics in device applications .

Quantitative Differentiation Evidence: 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine vs. Closest Analogs


Melting Point: ~85 °C Lower Than the Benzene Analog, Enabling Low-Temperature Solution Processing

The melting point of 2,5-bis[(trimethylsilyl)ethynyl]pyrazine (34–38 °C) is approximately 85 °C lower than that of its closest all-carbon analog, 1,4-bis[(trimethylsilyl)ethynyl]benzene (119–123 °C) . This substantial melting point depression is attributable to the replacement of the central benzene ring with a pyrazine core, which disrupts crystal packing through the introduction of nitrogen atoms. The near-ambient melting point of the pyrazine derivative facilitates melt-processing and solvent-free handling protocols that are not feasible with the benzene analog .

Melting point Solution processability Conjugated materials

Pyrazine vs. Benzene Core: HOMO–LUMO Gap Reduction of ~0.16 eV for Enhanced Electron Affinity

Quantum chemical calculations on structurally analogous 2,5-di(aryleneethynyl)pyrazine derivatives demonstrate that the pyrazine core lowers the HOMO–LUMO gap relative to the corresponding benzene-based scaffold. Specifically, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine exhibits a calculated HOMO–LUMO gap of 3.56 eV, compared to 3.72 eV for di(phenylethynyl)benzene . While this comparison involves methyl-substituted and phenyl-capped derivatives rather than the TMS-protected precursor itself, the electronic effect originates from the pyrazine ring's electron-deficient nitrogen atoms, which lower the LUMO energy and increase electron affinity. This class-level inference is directly relevant to 2,5-bis[(trimethylsilyl)ethynyl]pyrazine as a precursor to analogous conjugated materials .

HOMO–LUMO gap Electron affinity Optoelectronic properties

Dual TMS-Protected Architecture: Orthogonal Deprotection vs. Mono-TMS and Free Diethynyl Analogs

2,5-Bis[(trimethylsilyl)ethynyl]pyrazine bears two TMS-protected alkyne groups, distinguishing it from 2-[2-(trimethylsilyl)ethynyl]pyrazine (CAS 291763-66-1, mono-TMS, MW 176.29 g/mol) and 2,5-diethynylpyrazine (CAS 649774-86-7, free diyne, MW 128.13 g/mol) . The dual TMS architecture enables controlled sequential deprotection using fluoride sources (e.g., TBAF), allowing one alkyne to be revealed for Sonogashira coupling while the other remains protected, followed by a second deprotection and coupling step . This orthogonal strategy is not possible with the free diethynyl analog, which would undergo uncontrolled bidirectional coupling or oxidative homocoupling, nor with the mono-TMS analog, which offers only a single coupling site .

Protecting group strategy Orthogonal deprotection Sonogashira coupling

Rotatable Bond Count: Enhanced Conformational Flexibility vs. the Deprotected Analog

The target compound possesses 4 rotatable bonds (two C–C single bonds linking each TMS-ethynyl group to the pyrazine ring plus Si–C bonds), compared to only 2 rotatable bonds in 2,5-diethynylpyrazine . The additional rotational degrees of freedom contributed by the trimethylsilyl groups increase conformational entropy in solution, which correlates with enhanced solubility in organic solvents—a critical parameter for solution-processable material synthesis . The topological polar surface area (TPSA) of 25.8 Ų for the target compound is identical for both the protected and deprotected forms, indicating that the TMS groups do not alter the intrinsic polarity of the pyrazine-diethynyl scaffold but do add significant steric bulk (18 heavy atoms vs. 10) .

Conformational flexibility Solubility Rotatable bonds

Precursor to 2,5-Diethynyl-3,6-dimethylpyrazine: HOMO–LUMO Gap Modulation via Methyl Substitution

While 2,5-bis[(trimethylsilyl)ethynyl]pyrazine is the TMS-protected precursor to 2,5-diethynylpyrazine (unsubstituted pyrazine core), the analogous 2,5-diethynyl-3,6-dimethylpyrazine (CAS 772160-23-3) represents a methyl-substituted variant that has been explicitly studied for optoelectronic properties . In the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the two phenyl rings are parallel and the pyrazine ring is inclined to their planes by 14.2°, with a HOMO–LUMO gap of 3.56 eV—lower than that of the corresponding benzene analog (3.72 eV) . The absence of methyl substituents on the target compound's pyrazine core (C₁₄H₂₀N₂Si₂ vs. C₁₀H₈N₂ for the dimethyl analog) results in different steric and electronic properties: the unsubstituted pyrazine offers less steric hindrance for subsequent coupling reactions but also lacks the electron-donating effect of methyl groups that raises the HOMO energy .

HOMO–LUMO engineering Methyl substitution Conjugated materials

Best-Fit Research and Industrial Application Scenarios for 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine Based on Quantitative Evidence


Stepwise Synthesis of Donor–Acceptor Conjugated Oligomers via Iterative Sonogashira Coupling

The dual TMS-protected architecture enables sequential deprotection and coupling: one TMS group is removed with TBAF or K₂CO₃/MeOH, the revealed terminal alkyne undergoes Sonogashira coupling with an aryl halide donor/acceptor unit, and the second TMS group is subsequently deprotected for further chain extension or terminal functionalization. This orthogonal strategy leverages the quantitative advantage of 2 protected alkynes per molecule versus mono-TMS analogs (1 site) . The near-ambient melting point (34–38 °C) facilitates handling during iterative synthetic steps .

Synthesis of Pyrazine-Containing Conjugated Microporous Polymers (CMPs) for Gas Sorption and Photocatalysis

Following TMS deprotection, the resulting 2,5-diethynylpyrazine can be copolymerized with dibromoarenes via Sonogashira coupling to form conjugated microporous polymer networks. The electron-deficient pyrazine core (HOMO–LUMO gap reduction of ~0.16 eV vs. benzene analogs) enhances the electron affinity of the resulting polymer, improving performance in photocatalytic H₂O₂ generation and CO₂ reduction applications where low LUMO energies facilitate charge separation . The TMS-protected precursor ensures that the alkyne monomers remain stable during storage and handling prior to polymerization .

OLED and Organic Electronics: Electron-Transport and Hole-Blocking Layer Materials

In OLED device fabrication, pyrazine-containing conjugated materials serve as electron-transport layers due to their electron-deficient character. The lower HOMO–LUMO gap of pyrazine-based conjugated systems (3.56 eV for the dimethyl analog) relative to benzene-based systems (3.72 eV) translates to higher electron affinity and improved electron injection from cathodes . The TMS-protected precursor allows solution-based deposition followed by in-situ thermal or chemical deprotection and crosslinking to form insoluble, robust thin films for device integration.

Crystal Engineering and Supramolecular Assembly: Pyrazine as a Hydrogen-Bond Acceptor Node

The two nitrogen atoms in the pyrazine core (hydrogen bond acceptor count = 2, TPSA = 25.8 Ų) provide directional interaction sites for hydrogen bonding and metal coordination. After TMS deprotection, the free diethynyl groups can participate in Glaser or Hay coupling to form butadiyne-linked frameworks, while the pyrazine nitrogens coordinate to metal ions for constructing metal–organic frameworks (MOFs) or metallosupramolecular assemblies . The target compound's lower melting point versus the benzene analog (34–38 °C vs. 119–123 °C) makes it more amenable to melt-based crystal growth techniques .

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